molecular formula C15H30N2 B1465765 1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine CAS No. 1292730-21-2

1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine

Cat. No. B1465765
CAS RN: 1292730-21-2
M. Wt: 238.41 g/mol
InChI Key: ZYDQSMOAKSMXOL-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Drug Design and Synthesis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine” could potentially be used in the design and synthesis of new drugs.

Formation of Various Piperidine Derivatives

The compound can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The compound can be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Development of PROTACs

Some piperidine derivatives, such as “1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline” and “3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid”, have been used as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Therefore, “1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine” could potentially be used in a similar manner.

Synthesis of Niraparib Intermediate

A related compound, “tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate”, is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . Therefore, “1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine” could potentially be used in the synthesis of similar drug intermediates.

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

properties

IUPAC Name

1-(4-tert-butylcyclohexyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-15(2,3)12-6-8-14(9-7-12)17-10-4-5-13(16)11-17/h12-14H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDQSMOAKSMXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)cyclohexyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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